Lys-Gln-Ala-Gly-Asp-Val

Descripción

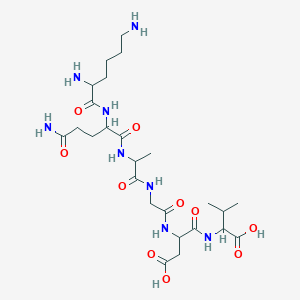

Structure

2D Structure

Propiedades

IUPAC Name |

2-[[2-[[2-[2-[[5-amino-2-(2,6-diaminohexanoylamino)-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N8O10/c1-12(2)20(25(42)43)33-24(41)16(10-19(36)37)31-18(35)11-29-21(38)13(3)30-23(40)15(7-8-17(28)34)32-22(39)14(27)6-4-5-9-26/h12-16,20H,4-11,26-27H2,1-3H3,(H2,28,34)(H,29,38)(H,30,40)(H,31,35)(H,32,39)(H,33,41)(H,36,37)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAFFVKJJYBBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404916 | |

| Record name | Lys-Gln-Ala-Gly-Asp-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80755-87-9 | |

| Record name | Lys-Gln-Ala-Gly-Asp-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) Peptide: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) represents the C-terminal sequence of the fibrinogen γ-chain and is a critical ligand for integrin receptors. This technical guide provides a comprehensive overview of the structure and function of the KQAGDV peptide, with a particular focus on its role in mediating cell adhesion and influencing cellular behavior, especially in smooth muscle cells. Detailed experimental protocols for studying peptide-integrin interactions and a summary of quantitative data on its effects on cell function are presented. Furthermore, key signaling pathways initiated by KQAGDV binding are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction

The this compound (KQAGDV) peptide is a biologically active motif derived from the C-terminus of the fibrinogen γ-chain.[1] Its primary and well-documented function is to mediate cell adhesion through its interaction with specific integrin receptors, most notably αIIbβ3 on platelets and αvβ3 on various other cell types, including endothelial and smooth muscle cells.[1][2][3] As a ligand for these crucial cell surface receptors, the KQAGDV peptide plays a significant role in physiological and pathological processes, including hemostasis, thrombosis, and vascular remodeling.[2][3] Understanding the molecular details of its structure, its binding kinetics with integrins, and the subsequent intracellular signaling cascades is paramount for the development of novel therapeutic strategies targeting these interactions.

Peptide Structure and Properties

The KQAGDV peptide is a linear sequence of six amino acids: Lysine (Lys, K), Glutamine (Gln, Q), Alanine (Ala, A), Glycine (Gly, G), Aspartic Acid (Asp, D), and Valine (Val, V).

Chemical Structure:

-

Amino Acid Sequence: this compound

-

One-Letter Code: KQAGDV

-

Molecular Formula: C₂₅H₄₄N₈O₁₀

-

Molecular Weight: 616.67 g/mol

The spatial conformation of the KQAGDV peptide, particularly when interacting with the integrin binding pocket, is crucial for its biological activity. The aspartic acid (Asp) residue plays a key role in coordinating with the metal ion-dependent adhesion site (MIDAS) present in the β-integrin subunit, a characteristic feature of many integrin-ligand interactions.[4]

Mechanism of Action: Interaction with Integrins

The biological functions of the KQAGDV peptide are primarily mediated through its binding to integrin receptors. Integrins are heterodimeric transmembrane proteins composed of α and β subunits that facilitate cell-extracellular matrix (ECM) and cell-cell interactions.

Interaction with αIIbβ3 Integrin

On the surface of platelets, the KQAGDV sequence of fibrinogen binds to the αIIbβ3 integrin (also known as glycoprotein (B1211001) IIb/IIIa).[3] This interaction is fundamental to platelet aggregation, a critical step in the formation of a blood clot. The binding of fibrinogen, via its KQAGDV and RGD motifs, to αIIbβ3 on adjacent platelets effectively cross-links them, leading to the formation of a platelet plug.[3][5]

Interaction with αvβ3 Integrin and Smooth Muscle Cells

The KQAGDV peptide is also a potent adhesion ligand for smooth muscle cells (SMCs).[1] This interaction is mediated through integrins, including αvβ3. The adhesion of SMCs to KQAGDV-modified surfaces has been shown to influence their proliferation, migration, and synthesis of extracellular matrix proteins, all of which are key processes in vascular development and pathology.[6]

Signaling Pathways

The binding of the KQAGDV peptide to integrins on the cell surface initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling. These pathways regulate a multitude of cellular functions.

RhoA-Dependent Signaling in Endothelial Cells

In endothelial cells, the interaction of the fibrinogen γ-chain C-terminal fragment with the αvβ3 integrin has been shown to activate a RhoA-dependent signaling pathway.[2] This activation leads to the formation of stress fibers and a decrease in endothelial barrier function, potentially contributing to microvascular leakage during inflammatory responses.[2]

Integrin-Mediated Signaling in Smooth Muscle Cells

In smooth muscle cells, integrin engagement by ligands such as KQAGDV is known to activate signaling pathways that are crucial for cell adhesion, migration, and proliferation. A key player in this process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to sites of integrin clustering (focal adhesions).[7] Downstream of FAK, the RhoA/ROCK pathway is often activated, which in turn influences the actin cytoskeleton and cell contractility, thereby modulating cell adhesion and migration.[2][4]

The following diagram illustrates a representative signaling pathway initiated by the binding of the KQAGDV peptide to an integrin receptor on a smooth muscle cell.

Quantitative Data on Smooth Muscle Cell Function

The interaction of the KQAGDV peptide with smooth muscle cells has been quantitatively assessed to determine its impact on various cellular functions. The following table summarizes data adapted from studies on SMCs cultured on surfaces with varying densities of the KQAGDV peptide.[6]

| Ligand Density (nmol/cm²) | Relative Cell Adhesion (%) | Relative Cell Proliferation (%) | Relative Cell Migration (%) | Relative Collagen Synthesis per Cell (%) |

| 0 (Control) | 100 | 100 | 100 | 100 |

| 0.2 | >100 | <100 | >100 | Not Reported |

| 2.0 | >100 | <<100 | <100 | <100 |

Note: This table provides a qualitative summary of the trends observed in the cited literature. The exact percentages can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structure and function of the KQAGDV peptide.

Smooth Muscle Cell Adhesion Assay

This protocol describes a static cell adhesion assay to quantify the attachment of smooth muscle cells to surfaces coated with the KQAGDV peptide.

Materials:

-

96-well tissue culture plates

-

KQAGDV peptide solution (in a suitable buffer, e.g., PBS)

-

Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking

-

Smooth muscle cells (e.g., human aortic smooth muscle cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Add 100 µL of KQAGDV peptide solution at various concentrations to the wells of a 96-well plate.

-

Include control wells with PBS or a non-adhesive peptide.

-

Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.

-

Aspirate the peptide solution and wash the wells three times with PBS.

-

-

Blocking:

-

Add 200 µL of 1% BSA solution to each well to block non-specific cell adhesion.

-

Incubate for 1 hour at 37°C.

-

Aspirate the BSA solution and wash the wells three times with PBS.

-

-

Cell Seeding:

-

Trypsinize and count the smooth muscle cells.

-

Resuspend the cells in serum-free medium to a concentration of 1 x 10⁵ cells/mL.

-

Add 100 µL of the cell suspension to each well.

-

Incubate for 1-2 hours at 37°C in a CO₂ incubator.

-

-

Washing:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

-

Fixing and Staining:

-

Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.

-

Aspirate the fixing solution and wash the wells with water.

-

Add 100 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.

-

Wash the wells extensively with water to remove excess stain.

-

-

Quantification:

-

Add 100 µL of solubilization solution to each well to dissolve the stain.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

-

The following diagram outlines the workflow for the smooth muscle cell adhesion assay.

Optical Trap-Based Force Spectroscopy for Peptide-Integrin Interaction

This advanced technique allows for the measurement of the binding forces and kinetics between a single KQAGDV peptide and an integrin receptor.

Materials:

-

Optical tweezers setup

-

Silica (B1680970) beads (microspheres)

-

Latex beads

-

Purified integrin αIIbβ3

-

KQAGDV peptide

-

Chemicals for bead functionalization and peptide conjugation (e.g., dextran (B179266), glutaraldehyde)

-

Flow chamber

Procedure:

-

Preparation of Integrin-Coated Silica Beads:

-

Functionalize silica beads with a polyacrylamide layer.

-

Activate the surface with glutaraldehyde.

-

Immobilize purified, activated αIIbβ3 integrin onto the beads.

-

Block any remaining active sites with BSA.

-

Anchor the beads to the bottom of a flow chamber.

-

-

Preparation of Peptide-Coated Latex Beads:

-

Covalently bind dextran to latex beads.

-

Oxidize the dextran to create aldehyde groups.

-

Couple the KQAGDV peptide to the aldehyde groups via its primary amines, forming a Schiff base.

-

-

Force Measurement:

-

Trap a peptide-coated latex bead with a laser.

-

Bring the trapped bead into close proximity with an integrin-coated silica bead.

-

Oscillate the trapped bead to allow for intermittent contact and binding between the peptide and the integrin.

-

Measure the rupture force required to break the bond between the peptide and the integrin by detecting the displacement of the bead from the trap's center.

-

Repeat the measurement multiple times to obtain a force spectrum.

-

-

Data Analysis:

-

Analyze the force spectra to determine the binding probability, off-rate, and the energy landscape of the interaction.

-

The logical relationship for this experimental setup is depicted below.

Conclusion

The this compound peptide is a key biomolecule with significant implications for cell adhesion, particularly in the context of platelet aggregation and smooth muscle cell behavior. Its well-defined structure and its specific interaction with integrin receptors make it an attractive target for the development of therapeutics aimed at modulating thrombosis, vascular remodeling, and other related pathological conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biological roles of the KQAGDV peptide and to explore its potential in various biomedical applications. The elucidation of its downstream signaling pathways offers valuable insights into the complex mechanisms by which cells respond to their extracellular environment, opening new avenues for therapeutic intervention.

References

- 1. Advanced BioMatrix - Adhesion Peptides / Proteins [advancedbiomatrix.com]

- 2. RhoA/ROCK signaling regulates smooth muscle phenotypic modulation and vascular remodeling via the JNK pathway and vimentin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of RhoA Activity by Adhesion Molecules and Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. Structure, signal transduction, activation, and inhibition of integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell adhesion peptides alter smooth muscle cell adhesion, proliferation, migration, and matrix protein synthesis on modified surfaces and in polymer scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thrombospondin-1 induces activation of focal adhesion kinase in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of KQAGDV Peptide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexapeptide Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) is a biologically significant motif derived from the C-terminus of the fibrinogen γ-chain.[1][2][3] This peptide plays a pivotal role in hemostasis and thrombosis by serving as a primary recognition site for the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa), the most abundant integrin on the platelet surface.[1][4] Its interaction with αIIbβ3 is crucial for platelet aggregation, the hallmark of thrombus formation. Consequently, the KQAGDV sequence and its derivatives are of significant interest in the development of novel anti-thrombotic agents. This technical guide provides an in-depth overview of the biological activity of the KQAGDV peptide, its mechanism of action, quantitative data on its interactions, and detailed experimental protocols for its study.

Core Biological Activity and Mechanism of Action

The primary biological activity of the KQAGDV peptide is its ability to bind to the integrin αIIbβ3 on activated platelets, thereby competitively inhibiting the binding of fibrinogen.[5][6] This inhibitory action forms the basis of its anti-platelet aggregation and anti-thrombotic potential.

Upon vascular injury, platelets are activated, leading to a conformational change in the αIIbβ3 integrin from a low-affinity to a high-affinity state for its ligands, a process known as "inside-out" signaling.[1][7] Activated αIIbβ3 then binds to fibrinogen, which acts as a bridge between adjacent platelets, leading to platelet aggregation and the formation of a hemostatic plug or a pathological thrombus.[2]

The KQAGDV sequence, particularly the AGDV motif within it, is a key recognition site for the activated αIIbβ3 receptor.[5] By mimicking this binding site, soluble KQAGDV peptides can occupy the ligand-binding pocket of αIIbβ3, preventing fibrinogen from cross-linking platelets and thus inhibiting aggregation.[5][6] The binding of ligands like KQAGDV to αIIbβ3 can also trigger "outside-in" signaling, a cascade of intracellular events that further modulate platelet function, including spreading and clot retraction.[8]

Quantitative Data on Biological Activity

The biological activity of KQAGDV and related peptides has been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data from the literature.

| Peptide Sequence | Assay Type | Cell Type/System | Key Finding | Reference |

| γC-12 (dodecapeptide containing AGDV) | Optical Trap-based Force Spectroscopy | Purified human αIIbβ3 | Dissociation force of 60-120 pN | [9][10][11] |

| HHLGGAKQAGDV | Cell Adhesion Assay (under flow) | CHO cells expressing high-affinity αIIbβ3 | IC50 of ~800 µM for inhibition of cell adhesion to fibrinogen | [12] |

| LGGAKQAGDV | Fibrinogen Binding Inhibition | Platelets | Affinity comparable to RGDS for inhibiting fibrinogen binding | [5] |

| GQQHHLGGAKQAGDV (G15) | Fibrinogen Binding Inhibition | Thrombin-activated platelets | Less potent than RGDS and RGDF | [6] |

| γ-chain peptide | Platelet Aggregation Inhibition | Platelet-rich plasma | IC50 of 1 mmol/L for ADP-induced aggregation | [13] |

Signaling Pathways

The interaction of KQAGDV with αIIbβ3 is intricately linked to the bidirectional signaling of this integrin.

Integrin αIIbβ3 Inside-Out Signaling

This pathway leads to the activation of αIIbβ3, enabling it to bind ligands like fibrinogen and KQAGDV.

Integrin αIIbβ3 Outside-In Signaling

Binding of an antagonist like KQAGDV to the activated αIIbβ3 can modulate downstream signaling events.

Experimental Protocols

Platelet Aggregation Assay

This assay measures the ability of KQAGDV to inhibit platelet aggregation in response to an agonist.

Workflow:

Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).

-

Incubation: Pre-incubate aliquots of the adjusted PRP with varying concentrations of the KQAGDV peptide or a vehicle control for a specified time (e.g., 5-10 minutes) at 37°C in an aggregometer cuvette with a stir bar.

-

Aggregation Induction: Initiate platelet aggregation by adding a submaximal concentration of a platelet agonist (e.g., ADP, thrombin, collagen).

-

Data Acquisition: Monitor the change in light transmittance through the PRP suspension over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through.

-

Data Analysis: Determine the percentage of aggregation inhibition for each concentration of the KQAGDV peptide compared to the vehicle control. Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the maximal aggregation response.

Cell Adhesion Assay

This assay assesses the ability of KQAGDV to inhibit the adhesion of cells expressing αIIbβ3 to a fibrinogen-coated surface.

Workflow:

Methodology:

-

Plate Coating: Coat the wells of a 96-well microplate with fibrinogen (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

-

Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human αIIbβ3 integrin. Harvest the cells and resuspend them in a serum-free medium.

-

Inhibitor Incubation: Pre-incubate the cell suspension with various concentrations of the KQAGDV peptide or a vehicle control for 30 minutes at 37°C.

-

Cell Seeding: Add the cell suspension to the fibrinogen-coated and blocked wells.

-

Adhesion: Allow the cells to adhere for a specified time (e.g., 1-2 hours) at 37°C in a humidified incubator.

-

Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of adhesion inhibition for each peptide concentration and determine the IC50 value.

Conclusion and Future Directions

The KQAGDV peptide is a critical determinant in the interaction between fibrinogen and the platelet integrin αIIbβ3. Its ability to competitively inhibit this interaction underscores its potential as a lead compound for the development of novel anti-thrombotic therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field. Future research may focus on the development of more potent and specific KQAGDV mimetics with improved pharmacokinetic properties for clinical applications in cardiovascular diseases. Further elucidation of the downstream effects of KQAGDV binding on "outside-in" signaling will also provide deeper insights into its multifaceted biological activity.

References

- 1. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrín αIIbβ3 and Platelet Aggregation | Oncohema Key [oncohemakey.com]

- 4. researchgate.net [researchgate.net]

- 5. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of the RGD peptides and the gamma chain peptide of fibrinogen on fibrinogen binding to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CHO cells expressing the high affinity alpha(IIb)beta3 T562N integrin demonstrate enhanced adhesion under shear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synergistic inhibition of platelet aggregation by fibrinogen-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Lys-Gln-Ala-Gly-Asp-Val: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of the hexapeptide Lys-Gln-Ala-Gly-Asp-Val (KQAGDV). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for a range of applications, from analytical characterization to formulation development.

| Property | Value | Source |

| Molecular Formula | C25H44N8O10 | PubChem[1][2] |

| Molecular Weight | 616.66 g/mol | PubChem[1][2] |

| IUPAC Name | 2-[[2-[[2-[2-[[5-amino-2-(2,6-diaminohexanoylamino)-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | PubChem[1][2] |

| Sequence | This compound (KQAGDV) | MedchemExpress[3] |

| Appearance | White to off-white solid | MedchemExpress |

| Isoelectric Point (pI) | Estimated at ~4.0 | Theoretical Calculation |

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, the pI is determined by the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the side chains of the constituent amino acids.

Theoretical Estimation:

The estimated pI of this compound is approximately 4.0. This is calculated based on the pKa values of the ionizable groups:

-

N-terminus (Lysine): ~9.1

-

C-terminus (Valine): ~2.3

-

Lysine (B10760008) (K) side chain: ~10.5

-

Aspartic Acid (D) side chain: ~3.9

At a pH of around 4.0, the positive charge on the N-terminus and the lysine side chain is balanced by the negative charges on the C-terminus and the aspartic acid side chain.

Experimental Protocol for Isoelectric Point Determination

Isoelectric Focusing (IEF):

Isoelectric focusing is a high-resolution electrophoretic technique used to separate molecules based on their isoelectric point.[4][5]

Materials:

-

Immobilized pH gradient (IPG) strips with a suitable pH range (e.g., 3-10 for initial screening, followed by a narrower range like 3-6 for higher accuracy).

-

Rehydration buffer (containing urea, a non-ionic detergent like CHAPS, and carrier ampholytes).

-

Peptide sample (dissolved in rehydration buffer).

-

IEF electrophoresis unit.

-

Staining solution (e.g., Coomassie Brilliant Blue or silver stain).

Procedure:

-

Sample Preparation: Dissolve the lyophilized this compound peptide in the rehydration buffer.[6]

-

IPG Strip Rehydration: Rehydrate the IPG strip with the peptide sample solution for several hours.[7]

-

Isoelectric Focusing: Place the rehydrated IPG strip in the IEF unit and apply a voltage program. The voltage is gradually increased to allow the peptide to migrate through the pH gradient until it reaches the point where its net charge is zero (its pI).[5][6]

-

Staining: After focusing, fix the peptide in the gel and visualize it using a suitable staining method. The position of the peptide band on the pH gradient corresponds to its isoelectric point.[5]

Workflow for determining the isoelectric point of a peptide using IEF.

Solubility

The solubility of a peptide is influenced by its amino acid composition, sequence, and the pH of the solvent. Peptides with a higher proportion of charged amino acids are generally more soluble in aqueous solutions.

Solubility Profile of this compound:

Based on its amino acid composition (one basic residue - Lys, one acidic residue - Asp), this peptide is expected to be soluble in aqueous solutions, particularly at pH values away from its isoelectric point.

Experimental Protocol for Solubility Assessment

Turbidity Assay:

A common method to determine peptide solubility is to measure the turbidity of a solution as the peptide concentration increases.[8][9]

Materials:

-

Lyophilized this compound peptide.

-

A range of solvents (e.g., deionized water, phosphate-buffered saline (PBS), various buffers at different pH values).

-

Spectrophotometer or nephelometer.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide in a solvent in which it is known to be highly soluble (e.g., a small amount of DMSO or an acidic/basic buffer).

-

Serial Dilutions: Perform serial dilutions of the stock solution into the test solvents to create a range of peptide concentrations.

-

Incubation and Measurement: Incubate the solutions for a set period (e.g., 2 hours) at a controlled temperature. Measure the absorbance or turbidity at a specific wavelength (e.g., 600 nm).

-

Data Analysis: Plot the turbidity against the peptide concentration. The point at which the turbidity begins to increase significantly indicates the saturation concentration, and thus the solubility in that specific solvent.[9]

Workflow for determining peptide solubility via a turbidity assay.

Stability

Peptide stability is a critical parameter, particularly for therapeutic applications. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and enzymatic cleavage.

Expected Stability of this compound:

Short, linear peptides like this compound can be susceptible to degradation by proteases. The stability is highly dependent on the storage conditions (temperature, pH) and the presence of enzymes.

Experimental Protocol for Stability Assessment

HPLC-Based Stability Assay:

High-Performance Liquid Chromatography (HPLC) is a powerful technique to monitor the degradation of a peptide over time.

Materials:

-

This compound peptide solution of a known concentration.

-

Incubation buffers at various pH values (e.g., pH 4, 7, 9).

-

Temperature-controlled incubator.

-

Reversed-phase HPLC (RP-HPLC) system with a suitable column (e.g., C18).

-

Mobile phases (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid).

Procedure:

-

Incubation: Incubate aliquots of the peptide solution in different buffers at various temperatures (e.g., 4°C, 25°C, 37°C).

-

Time-Point Sampling: At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition and immediately stop any further degradation by freezing or adding a quenching agent.

-

HPLC Analysis: Analyze each sample by RP-HPLC. The peak corresponding to the intact peptide will decrease in area as degradation occurs, and new peaks corresponding to degradation products may appear.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point. The rate of degradation and the peptide's half-life can be calculated for each condition.

Biological Activity and Signaling Pathway

This compound is the C-terminal sequence of the fibrinogen γ-chain and plays a crucial role in cell adhesion.[3] It is a known ligand for the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa), which is highly expressed on platelets.[3] This interaction is fundamental to platelet aggregation and thrombus formation.[1][10]

Integrin αIIbβ3 Signaling Pathway:

The binding of fibrinogen (via the KQAGDV sequence) to activated integrin αIIbβ3 on platelets triggers an "outside-in" signaling cascade. This leads to a series of intracellular events that stabilize platelet adhesion and aggregation.

Simplified signaling pathway of integrin αIIbβ3 activation by KQAGDV.

This guide provides a foundational understanding of the physicochemical properties of this compound. The detailed experimental protocols offer a practical framework for researchers to further characterize this and other peptides of interest. The visualization of the integrin signaling pathway highlights the biological relevance of this specific peptide sequence.

References

- 1. pnas.org [pnas.org]

- 2. This compound | C25H44N8O10 | CID 4615194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Khan Academy [khanacademy.org]

- 5. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]

- 6. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 9. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

- 10. Role of fibrinogen alpha and gamma chain sites in platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

The Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) Peptide: A Technical Guide to its Fibrinogen Origin and Role in Integrin Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hexapeptide sequence Lys-Gln-Ala-Gly-Asp-Val (KQAGDV), detailing its protein origin, its critical role in cell adhesion, and the associated molecular signaling pathways. This document consolidates key research findings, presents quantitative data, outlines experimental methodologies, and provides visual diagrams to facilitate a comprehensive understanding of this important biological motif.

Peptide Identity and Protein Origin

The this compound (KQAGDV) sequence represents the six carboxyl-terminal amino acids of the human fibrinogen γ-chain.[1] Fibrinogen, an abundant plasma glycoprotein, is essential for hemostasis and thrombosis.[2] It is a hexameric molecule composed of two sets of three polypeptide chains (Aα, Bβ, and γ). The KQAGDV sequence at the C-terminus of the γ-chain serves as a primary recognition and binding site for the platelet integrin receptor αIIbβ3 (also known as GPIIb/IIIa).[3][4][5] This interaction is fundamental to the process of platelet aggregation, where fibrinogen molecules form bridges between adjacent activated platelets.[2]

Functional Role in Cell Adhesion and Signaling

The KQAGDV peptide is a potent cell adhesion ligand, primarily mediating the interaction between fibrinogen and the αIIbβ3 integrin on platelets.[1] While fibrinogen also contains Arg-Gly-Asp (RGD) sequences in its Aα chains, the C-terminal γ-chain sequence is the exclusive mediator of soluble fibrinogen binding to activated αIIbβ3, a crucial step in platelet aggregation.[6][7][8]

Upon binding of the fibrinogen γ-chain's KQAGDV motif to αIIbβ3, a cascade of intracellular events known as "outside-in signaling" is initiated.[1][5][9] This signaling process is critical for amplifying platelet responses and includes:

-

Cytoskeletal Reorganization: Leading to platelet spreading and a change in cell morphology.[9]

-

Thrombus Consolidation and Retraction: Stabilizing the newly formed platelet plug.[1]

The minimal sequence required for this inhibitory activity has been identified as the pentapeptide Gln-Ala-Gly-Asp-Val (QAGDV), with the AGDV motif being the core interacting component.[10] The aspartic acid (Asp) residue coordinates with a metal ion in the β3 subunit's Metal Ion-Dependent Adhesion Site (MIDAS), while the valine (Val) residue also plays a key role in the interaction.[11] This binding is competitive with RGD-containing peptides, suggesting they share an overlapping binding site on the αIIbβ3 integrin.

Quantitative Data Summary

The binding affinity of the KQAGDV-containing peptides to the αIIbβ3 integrin has been characterized using various biophysical techniques. While direct kinetic constants for the hexapeptide are not always individually reported, data from longer C-terminal fibrinogen peptides and comparative studies provide valuable insights.

| Peptide/Ligand | Method | Finding | Reference |

| Soluble Fibrinogen (containing KQAGDV) | Not Specified | Equilibrium Dissociation Constant (Kd) for binding to active αIIbβ3 is approximately 100 nM. | [7] |

| Fibrinogen γ-chain dodecapeptide (HHLGGAKQAGDV) | Platelet Binding Inhibition Assay | Inhibited fibrinogen binding to platelets with an affinity comparable to that of the RGDS peptide. | [10] |

| AGDV tetrapeptide | Not Specified | Binds to the αIIbβ3 headpiece with an affinity comparable to the RGDSP peptide. | [12] |

| Fibrinogen γ-chain dodecapeptide (γC-12) vs. cRGDFK | Optical Trap-Based Force Spectroscopy | Both peptides form stable bimolecular complexes with αIIbβ3 that dissociate in the 60–120 pN force range. | [8] |

Experimental Protocols

The characterization of the KQAGDV peptide's interaction with αIIbβ3 has been accomplished through a variety of experimental approaches. Below are detailed methodologies for key experiments.

Cell Adhesion Assay on Peptide-Functionalized Surfaces

This method assesses the ability of cells expressing the αIIbβ3 integrin to adhere to surfaces coated with the KQAGDV peptide or its derivatives.

Objective: To quantify cell adhesion mediated by the KQAGDV-αIIbβ3 interaction.

Methodology:

-

Substrate Preparation: Self-assembled monolayers (SAMs) of alkanethiolates are formed on gold-coated glass coverslips. A fraction of these alkanethiolates are functionalized with the peptide of interest (e.g., HHLGGAKQAGDVC), while the rest present an inert surface (e.g., tri(ethylene glycol)) to prevent non-specific cell binding.

-

Cell Culture: Chinese Hamster Ovary (CHO) K1 cells transfected to express human αIIbβ3 integrin are cultured under standard conditions.

-

Adhesion Experiment:

-

The peptide-coated coverslips are placed in a multi-well plate.

-

A suspension of αIIbβ3-expressing CHO K1 cells is added to each well.

-

For inhibition experiments, soluble competitor peptides (e.g., GRGDS or AGDV) can be added to the cell suspension before plating.

-

The plate is incubated to allow for cell attachment.

-

-

Washing and Fixation: Non-adherent cells are removed by gentle washing with phosphate-buffered saline (PBS). Adherent cells are then fixed, typically with paraformaldehyde.

-

Quantification: Adherent cells are visualized and counted using phase-contrast microscopy. The number of adherent cells per unit area is determined for each condition.

This protocol is adapted from studies on cell adhesion to peptide-presenting SAMs.[10]

Optical Trap-Based Force Spectroscopy

This single-molecule technique measures the kinetics and mechanical stability of the interaction between the KQAGDV peptide and the αIIbβ3 integrin.

Objective: To determine the on-rate, off-rate, and binding forces of the peptide-receptor interaction.

Methodology:

-

Bead Preparation:

-

Silica beads (micrometer-sized) are coated with purified human αIIbβ3 integrin. These beads are attached to a stationary micropipette.

-

Latex beads, held in a steerable optical trap, are functionalized with the peptide (e.g., the fibrinogen γ-chain dodecapeptide, γC-12).

-

-

Interaction Measurement:

-

The optical trap is used to bring the peptide-coated bead into contact with the integrin-coated bead for a defined duration.

-

The peptide-coated bead is then retracted at a constant velocity.

-

-

Data Acquisition:

-

If a bond forms between the peptide and the integrin, a rupture force is detected by the optical trap system as the beads are pulled apart.

-

This process is repeated thousands of times with varying contact durations to measure the binding probability and rupture force spectrum.

-

-

Data Analysis:

-

The binding probability as a function of contact time is used to calculate the kinetic on-rate (k_on).

-

The distribution of rupture forces is analyzed to determine the kinetic off-rate (k_off) and characterize the energy landscape of the bond.

-

The equilibrium dissociation constant (Kd) is calculated as k_off / k_on.

-

This protocol is based on nanomechanical measurements of integrin-peptide interactions.[7][13][14]

Visualization of Pathways and Workflows

αIIbβ3 Outside-In Signaling Pathway

The binding of fibrinogen, via its KQAGDV motif, to the activated αIIbβ3 integrin triggers a complex downstream signaling cascade.

Caption: αIIbβ3 outside-in signaling cascade initiated by fibrinogen binding.

Experimental Workflow for Cell Adhesion Assay

The logical flow for a typical cell adhesion experiment designed to test the function of the KQAGDV peptide.

References

- 1. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversible Platelet Integrin αIIbβ3 Activation and Thrombus Instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A mechanism of platelet integrin αIIbβ3 outside-in signaling through a novel integrin αIIb subunit–filamin–actin linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Integrin αIIbβ3 outside-in signaling activates human platelets through serine 24 phosphorylation of Disabled-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. faculty.uml.edu [faculty.uml.edu]

- 14. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of the KQAGDV Peptide Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide KQAGDV, a critical motif derived from the C-terminus of the fibrinogen γ chain, plays a pivotal role in hemostasis through its interaction with the platelet integrin αIIbβ3.[1][2] Understanding the three-dimensional structure of this peptide is paramount for elucidating its binding mechanism and for the rational design of novel anti-thrombotic agents. This technical guide provides a comprehensive overview of the in silico methodologies available for predicting the tertiary structure of the KQAGDV peptide. It details experimental protocols for homology modeling, ab initio prediction, and molecular dynamics simulations, and presents a comparative summary of the expected outputs. Furthermore, this guide illustrates the biological context of KQAGDV through a detailed signaling pathway diagram and outlines a logical workflow for its structure prediction.

Introduction to the KQAGDV Peptide

The KQAGDV peptide is a biologically active fragment of fibrinogen, an essential protein involved in the blood coagulation cascade.[1] This peptide sequence is recognized by the integrin receptor αIIbβ3 on the surface of platelets.[3] The binding of the KQAGDV motif to αIIbβ3 is a key event in mediating platelet aggregation and thrombus formation.[2][4] Notably, this interaction is a subject of extensive research, particularly concerning its competitive relationship with the well-known RGD (Arginine-Glycine-Aspartate) motif, which also binds to integrins.[1][5] Given its physiological significance, the structural elucidation of KQAGDV is a crucial step in the development of targeted therapeutics for cardiovascular diseases.

In Silico Structure Prediction Methodologies

The prediction of a peptide's three-dimensional structure from its amino acid sequence is a fundamental challenge in computational biology.[6] For a short peptide like KQAGDV, several computational approaches can be employed, each with its own set of advantages and limitations.[7] The primary methods include homology modeling, ab initio (or de novo) modeling, and molecular dynamics (MD) simulations for refinement and dynamic analysis.

Homology Modeling

Homology modeling, or comparative modeling, constructs a model of a target protein or peptide based on the experimentally determined structure of a related homologous protein (the "template").[8][9] This method is predicated on the observation that protein structure is more conserved than sequence during evolution.[10]

Experimental Protocol: Homology Modeling of KQAGDV

-

Template Selection: The initial and most critical step is to identify a suitable template structure.[8] This is achieved by searching protein structure databases (e.g., the Protein Data Bank - PDB) with the KQAGDV sequence using tools like BLAST or FASTA. The ideal template would be a high-resolution crystal structure of a protein containing a peptide segment with high sequence identity to KQAGDV, preferably bound to a relevant receptor like integrin αIIbβ3.

-

Target-Template Alignment: The target sequence (KQAGDV) is then aligned with the template sequence. The accuracy of this alignment is crucial for the quality of the final model.[11]

-

Model Building: A three-dimensional model of KQAGDV is generated by copying the coordinates of the aligned residues from the template structure.[12] Software like MODELLER or online servers like SWISS-MODEL can automate this process.[11]

-

Loop Modeling: For regions where the target and template sequences differ, especially in loop regions, specific loop modeling algorithms may be required.[8]

-

Model Refinement and Validation: The generated model is then refined to correct any steric clashes or unfavorable geometries, often through energy minimization.[12] The quality of the final model is assessed using tools like PROCHECK, WHAT IF, or ProSA, which evaluate its stereochemical properties and overall fold.[9]

Ab Initio (De Novo) Modeling

When a suitable template structure is unavailable, ab initio or de novo methods can be used to predict the peptide structure from its sequence alone, based on the fundamental principles of physics and chemistry.[7][13] For short peptides, this approach is often computationally feasible and can yield accurate results.

Experimental Protocol: Ab Initio Modeling of KQAGDV using PEP-FOLD

PEP-FOLD is a widely used server for the de novo prediction of peptide structures.[14][15]

-

Sequence Submission: The amino acid sequence "KQAGDV" is submitted to the PEP-FOLD server.[15]

-

Simulation Parameters: The server typically runs a number of simulations (e.g., 100 or 200) to sample the conformational space of the peptide.[14]

-

Model Generation: PEP-FOLD utilizes a hidden Markov model to predict a series of structural alphabet letters representing the local conformation of four consecutive residues. These predictions are then assembled into a full 3D model using a greedy algorithm and a coarse-grained force field.[15]

-

Clustering and Ranking: The generated models are clustered based on their structural similarity. The server then provides representative models for the most populated clusters, ranked by their predicted energy.[14]

-

Model Analysis: The output typically includes PDB files for the predicted structures, details of the clusters, and an estimation of the model's quality.

Molecular Dynamics (MD) Simulation

Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules over time.[16][17] Starting from a predicted or experimentally determined structure, MD simulations can be used to refine the structure, explore its conformational landscape, and analyze its interactions with other molecules, such as its receptor or solvent.[18][19]

Experimental Protocol: MD Simulation of KQAGDV using GROMACS

-

System Setup:

-

Initial Structure: Start with a predicted structure of KQAGDV obtained from homology or ab initio modeling.

-

Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions. The pdb2gmx tool in GROMACS can be used for this purpose.[20]

-

Solvation: Place the peptide in a simulation box of a defined shape (e.g., cubic) and solvate it with a chosen water model (e.g., TIP3P).[16]

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[18]

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at the desired pressure, while restraining the peptide's position. This allows the solvent molecules to relax around the peptide.

-

Production Run: Run the simulation for a desired length of time (e.g., nanoseconds to microseconds) without restraints to observe the dynamic behavior of the peptide.[20]

-

Trajectory Analysis: Analyze the resulting trajectory to study properties such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bonding patterns.

Data Presentation

Table 1: Comparison of In Silico Structure Prediction Methods for KQAGDV

| Method | Principle | Input Requirements | Expected Output | Potential Accuracy | Key Software/Servers |

| Homology Modeling | Based on the structure of a homologous template.[8] | KQAGDV sequence, PDB database for templates. | A single or a few static 3D models in PDB format. | High, if a close homolog with a known structure exists. | SWISS-MODEL, MODELLER, I-TASSER.[7][11] |

| Ab Initio Modeling | Predicts structure from sequence based on physicochemical principles.[7] | KQAGDV sequence only. | An ensemble of predicted 3D models, often clustered and ranked. | Variable, generally lower than homology modeling but effective for short peptides. | PEP-FOLD, Rosetta (AbInitio).[14][21][22] |

| Molecular Dynamics | Simulates the motion of atoms over time.[16] | An initial 3D structure of KQAGDV, force field parameters. | A trajectory file showing conformational changes over time. | Provides refinement and dynamic insights into a given structure. | GROMACS, AMBER, NAMD.[16][23] |

Visualization of Workflow and Biological Context

A logical workflow is essential for a systematic in silico prediction of the KQAGDV peptide structure. The following diagram illustrates a typical pipeline, starting from sequence analysis to the final refined model.

The biological significance of the KQAGDV peptide lies in its role in the signaling pathway of platelet aggregation. The following diagram depicts this crucial interaction.

Conclusion

The in silico prediction of the KQAGDV peptide structure is a critical endeavor for understanding its biological function and for the development of novel therapeutics. This guide has outlined the primary computational methodologies—homology modeling, ab initio prediction, and molecular dynamics simulations—that can be employed for this purpose. By following the detailed protocols and leveraging the appropriate computational tools, researchers can generate high-quality structural models of the KQAGDV peptide. These models, in turn, can facilitate further studies, such as protein-peptide docking simulations, to elucidate the atomic details of its interaction with the integrin αIIbβ3 receptor, ultimately paving the way for the structure-based design of new anti-platelet drugs.

References

- 1. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Homology modeling - Wikipedia [en.wikipedia.org]

- 9. microbenotes.com [microbenotes.com]

- 10. proteopedia.org [proteopedia.org]

- 11. youtube.com [youtube.com]

- 12. Homology Modeling - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 13. Ab Initio Determination of Peptide Structures by MicroED | Springer Nature Experiments [experiments.springernature.com]

- 14. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 15. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 16. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 17. Molecular Dynamics Simulations of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 18. The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]

- 21. AbInitio fold-and-dock of peptides using FlexPepDock [docs.rosettacommons.org]

- 22. Abinitio [docs.rosettacommons.org]

- 23. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Platelet Interaction: Discovery and History of the Fibrinogen γ-Chain C-terminal Peptide

A deep dive into the identification of a critical molecular determinant in hemostasis and thrombosis, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fibrinogen γ-chain C-terminal peptide. We explore its discovery, the key experiments that defined its function, and the signaling pathways it governs, offering a foundational resource for ongoing research and therapeutic development.

Introduction: A Paradigm Shift in Understanding Platelet Aggregation

The aggregation of platelets is a cornerstone of hemostasis, the physiological process that halts bleeding at the site of vascular injury. A central event in this cascade is the binding of the soluble plasma protein fibrinogen to the integrin receptor αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa) on the surface of activated platelets. For many years, the interaction was thought to be primarily mediated by the Arg-Gly-Asp (RGD) sequence, a common cell recognition motif found in many adhesive proteins, including the α-chain of fibrinogen.

However, a series of seminal studies beginning in the early 1980s challenged this dogma and unveiled a more specific and critical interaction site located at the C-terminus of the fibrinogen γ-chain. This discovery not only redefined our understanding of fibrinogen-platelet interactions but also opened new avenues for the development of highly specific antiplatelet therapies. This guide will chronicle the discovery and elucidation of the function of this pivotal peptide.

The Discovery: Unmasking the True Binding Motif

The journey to identify the γ-chain's C-terminal peptide as the primary platelet-binding site was a process of meticulous biochemical investigation. Early work focused on dissecting the large fibrinogen molecule to pinpoint the regions responsible for platelet recognition.

A pivotal breakthrough came from studies using synthetic peptides to mimic different regions of the fibrinogen molecule and test their ability to inhibit platelet aggregation. These experiments consistently demonstrated that a peptide corresponding to the C-terminal 12 amino acids of the γ-chain, HHLGGAKQAGDV (residues γ400-411), was a potent inhibitor of fibrinogen binding to activated platelets and subsequent platelet aggregation.

Further research solidified the preeminence of this γ-chain sequence. Studies using recombinant fibrinogen variants, where the RGD sequences in the α-chain were mutated, showed that these modified fibrinogen molecules could still effectively mediate platelet aggregation. Conversely, alterations to the C-terminal γ-chain sequence significantly impaired this function, providing strong evidence that the HHLGGAKQAGDV sequence is the essential recognition site for platelet αIIbβ3. Subsequent truncation studies of the dodecapeptide identified the C-terminal pentapeptide, QAGDV , as the minimal sequence required for inhibitory activity.

Quantitative Analysis of Binding and Inhibition

The interaction between the fibrinogen γ-chain C-terminal peptide and the αIIbβ3 integrin has been extensively quantified through various in vitro assays. These studies have been crucial for understanding the affinity of the interaction and for evaluating the potency of synthetic peptides as inhibitors of platelet aggregation. The data presented below are a summary of key findings from the literature.

Table 1: Inhibitory Concentration (IC50) of γ-Chain Peptides and Variants in Platelet Aggregation

| Peptide Sequence | Description | Assay Conditions | IC50 (µM) |

| HHLGGAKQAGDV (γ400-411) | Full-length 12-amino acid peptide from the γ-chain C-terminus. | ADP-induced platelet aggregation. | ~80 - 100 |

| GQQHHLGGAKQAGDV (G15) | 15-amino acid peptide from the γ-chain C-terminus. | Thrombin-activated platelets. | > RGDS/RGDF |

| γ'410-427 | C-terminal peptide from the alternatively spliced γ' chain. | Thrombin-induced platelet aggregation in whole plasma. | ~200 |

| Y-HHLGGAKQAGDV(G)9RGDS | Hybrid peptide combining the γ-chain dodecapeptide and RGDS with a glycine (B1666218) spacer. | ADP-induced aggregation in citrated platelet-rich plasma. | 3.5 ± 0.6 |

| YRGDSPLGGAKQAGDV | Hybrid peptide of RGDS and a portion of the γ-chain peptide. | Inhibition of anti-GP IIb/IIIa monoclonal antibody (LJ-CP8) binding. | 48 |

Table 2: Dissociation Constants (Kd) for Fibrinogen and its Fragments with Platelet αIIbβ3

| Ligand | Receptor/Cell Type | Method | Kd (µM) |

| Fibrinogen | ADP-activated platelets | Scatchard Analysis | 0.55 |

| Fragment DγA (contains γ400-411) | ADP-activated platelets | Direct Binding Assay | 1.2 |

| Fibrinogen (primed αIIbβ3) | Purified αIIbβ3 | Solid-Phase Binding Assay | 0.0020 ± 0.0004 |

| Fibrinogen (primed αIIbβ3) | Purified αIIbβ3 | Surface Plasmon Resonance | 0.0032 |

| Y-HHLGGAKQAGDV(G)9RGDS | Stimulated platelets | Direct Binding Assay | 0.31 ± 0.05 |

| Y-HHLGGAKQAGDV(G)9RGDS | Non-stimulated platelets | Direct Binding Assay | 0.14 ± 0.02 |

Key Experimental Protocols

The discovery and characterization of the fibrinogen γ-chain C-terminal peptide's function relied on a set of core experimental techniques. Below are detailed methodologies for these key experiments.

Preparation of Platelet-Rich Plasma (PRP) for Aggregation Studies

Objective: To obtain a suspension of platelets in their native plasma for use in aggregation assays.

Materials:

-

Human whole blood

-

Anticoagulant: 3.2% (0.109 M) buffered sodium citrate (B86180)

-

Polypropylene (B1209903) or siliconized glass collection tubes

-

Centrifuge

Procedure:

-

Collect venous blood from healthy, consenting donors who have not taken any platelet-interfering medication for at least two weeks. The first few milliliters of blood should be discarded to avoid collecting activated platelets from the venipuncture site.

-

Immediately mix the blood gently with the sodium citrate anticoagulant in a ratio of 9 parts blood to 1 part anticoagulant.

-

Process the blood within one hour of collection. Keep the blood at room temperature (20-24°C) to prevent platelet activation.

-

Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This will pellet the red and white blood cells, leaving the platelets suspended in the plasma.

-

Carefully aspirate the supernatant, which is the platelet-rich plasma (PRP), and transfer it to a clean polypropylene tube.

-

To prepare platelet-poor plasma (PPP) for use as a blank in aggregometry, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets.

-

The platelet count in the PRP can be adjusted if necessary using PPP.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the extent of platelet aggregation in response to an agonist and the inhibition of this aggregation by synthetic peptides.

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Platelet agonist (e.g., ADP, thrombin, collagen)

-

Inhibitory peptides (e.g., HHLGGAKQAGDV) dissolved in an appropriate buffer

-

Light Transmission Aggregometer

-

Cuvettes with stir bars

Procedure:

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the aggregometer by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.

-

Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the sample well of the aggregometer. Allow the sample to equilibrate at 37°C with stirring for a few minutes.

-

For inhibition studies, add the synthetic peptide solution to the PRP and incubate for a specified time (e.g., 1-5 minutes) before adding the agonist.

-

Initiate platelet aggregation by adding a small volume of the agonist to the PRP cuvette.

-

Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

The maximum aggregation is measured and compared between control (agonist only) and experimental (agonist + inhibitor) samples to determine the percentage of inhibition.

Fibrinogen Binding Assay using Flow Cytometry

Objective: To quantify the binding of fibrinogen to activated platelets.

Materials:

-

Human whole blood or PRP

-

Platelet agonist (e.g., ADP)

-

Fluorescently labeled anti-fibrinogen antibody (e.g., FITC-conjugated)

-

Flow cytometer

-

Fixation buffer (e.g., 1% paraformaldehyde)

-

Wash buffer (e.g., PBS)

Procedure:

-

Dilute whole blood or PRP with a suitable buffer.

-

Add the platelet agonist to activate the platelets.

-

Add the fluorescently labeled anti-fibrinogen antibody and incubate at room temperature in the dark to allow binding.

-

Stop the reaction by adding a fixation buffer.

-

Wash the cells with a wash buffer by centrifugation and resuspend them in the same buffer.

-

Analyze the samples on a flow cytometer. Platelets are identified based on their forward and side scatter properties. The fluorescence intensity of the platelet population is measured, which is proportional to the amount of bound fibrinogen.

Solid-Phase Receptor-Ligand Binding Assay

Objective: To measure the direct binding of the fibrinogen γ-chain peptide (or fibrinogen itself) to purified αIIbβ3 integrin.

Materials:

-

High-binding 96-well microtiter plates

-

Purified αIIbβ3 integrin

-

Biotinylated ligand (e.g., biotinylated HHLGGAKQAGDV or fibrinogen)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Coat the wells of the microtiter plate with purified αIIbβ3 integrin overnight at 4°C.

-

Wash the wells with wash buffer to remove unbound integrin.

-

Block the remaining protein-binding sites in the wells by incubating with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells again.

-

Add serial dilutions of the biotinylated ligand to the wells and incubate for 2-3 hours at room temperature to allow binding.

-

Wash the wells thoroughly to remove unbound ligand.

-

Add the streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature.

-

Wash the wells to remove unbound conjugate.

-

Add the HRP substrate and allow the color to develop.

-

Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of bound ligand.

Signaling Pathways and Molecular Interactions

The binding of the fibrinogen γ-chain C-terminal peptide to the αIIbβ3 integrin is not merely a tethering event; it initiates a cascade of intracellular signals known as "outside-in" signaling. This signaling is crucial for consolidating platelet adhesion, promoting irreversible aggregation, and mediating clot retraction.

Integrin Activation ("Inside-Out" Signaling)

For the γ-chain peptide to bind, the αIIbβ3 integrin must first be activated. This "inside-out" signaling is triggered by platelet agonists like ADP and thrombin binding to their respective G-protein coupled receptors. This leads to the activation of intracellular signaling molecules, including talin and kindlin, which bind to the cytoplasmic tails of the αIIb and β3 subunits. This interaction induces a conformational change in the extracellular domain of the integrin, shifting it from a low-affinity to a high-affinity state for fibrinogen.

Caption: Inside-out signaling pathway leading to integrin αIIbβ3 activation.

Fibrinogen Binding and "Outside-In" Signaling

Once activated, the αIIbβ3 integrin binds to the C-terminal γ-chain of fibrinogen. This binding event, along with integrin clustering, triggers "outside-in" signaling. This process involves the recruitment and activation of a host of intracellular signaling proteins to the cytoplasmic tails of the integrin, including Src family kinases, focal adhesion kinase (FAK), and spleen tyrosine kinase (Syk). These kinases then phosphorylate downstream targets, leading to the reorganization of the actin cytoskeleton, which is essential for platelet spreading, the formation of stable platelet aggregates, and ultimately, clot retraction.

Caption: Outside-in signaling cascade initiated by fibrinogen binding to αIIbβ3.

Experimental Workflow for Peptide Inhibition Studies

The logical flow of experiments to assess the inhibitory potential of a synthetic peptide on platelet aggregation is a multi-step process that begins with the preparation of platelets and culminates in the quantitative analysis of aggregation.

Caption: Workflow for evaluating peptide inhibition of platelet aggregation.

Conclusion and Future Directions

The discovery of the fibrinogen γ-chain C-terminal peptide as the primary recognition site for platelet αIIbβ3 was a landmark achievement in hematology and thrombosis research. It corrected a long-held misconception about the role of RGD sequences in platelet aggregation and provided a more accurate molecular picture of this critical biological process. The subsequent elucidation of the "outside-in" signaling pathways triggered by this interaction has further deepened our understanding of platelet physiology.

This knowledge has had significant translational impact, guiding the development of more specific and potent antiplatelet drugs. Future research in this area will likely focus on further dissecting the intricacies of the αIIbβ3 signaling complex, identifying new therapeutic targets within this pathway, and developing novel strategies to modulate platelet function in a more targeted and safer manner. The foundation laid by the discovery of the fibrinogen γ-chain C-terminal peptide will undoubtedly continue to inspire and inform these endeavors for years to come.

Homologs of Lys-Gln-Ala-Gly-Asp-Val in different species

An In-depth Technical Guide to Homologs of the Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) Peptide Motif

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide sequence this compound (KQAGDV) is a potent and selective antagonist of the α1β1 integrin, a key receptor involved in cell adhesion to collagen. Initially identified from the venom of the Fea's viper (Azemiops feae), this peptide, known as azemiopsin (B12378522), has garnered significant interest for its therapeutic potential in targeting α1β1-mediated pathologies such as thrombosis, fibrosis, and cancer. This technical guide provides a comprehensive overview of KQAGDV homologs, their quantitative binding data, detailed experimental protocols for their characterization, and the signaling pathways they modulate.

Introduction to the KQAGDV Motif and its Prototypic Homolog, Azemiopsin

The KQAGDV sequence is a disintegrin-like motif that exhibits high selectivity for the α1β1 integrin. Disintegrins are a family of small, cysteine-rich proteins found in snake venoms that inhibit integrin function. Azemiopsin, the naturally occurring peptide containing the KQAGDV sequence, stands out due to its potent and specific inhibition of the α1β1 integrin, with minimal effects on other integrins. This specificity is attributed to the unique conformation of the KQAGDV loop. The α1β1 integrin, a major collagen receptor, plays a crucial role in cell adhesion, migration, and proliferation. Its dysregulation is implicated in various diseases, making it a promising therapeutic target.

Homologs of KQAGDV in Different Species

While the canonical KQAGDV sequence is found in azemiopsin from Azemiops feae, functionally similar motifs that interact with the α1 I-domain have been identified in other species. These homologs often share a similar structural presentation, even with sequence variations.

A search of protein databases reveals that while the exact KQAGDV sequence is rare, proteins containing similar short linear motifs (SLiMs) with acidic and hydrophobic residues, characteristic of integrin-binding sites, can be found across various species. For example, the RGD (Arg-Gly-Asp) motif is a well-known integrin-binding sequence found in numerous extracellular matrix proteins like fibronectin. However, KQAGDV's interaction is distinct and more selective for the α1β1 subtype.

Quantitative Data on KQAGDV and Homolog Binding

The inhibitory activity of azemiopsin and its synthetic analogs has been quantified using various biophysical and cell-based assays. The most common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the α1β1 integrin activity.

Table 1: Inhibitory Activity of Azemiopsin (KQAGDV) on α1β1 Integrin

| Peptide | Assay Type | Target | IC50 (nM) | Reference |

| Azemiopsin | Solid-phase binding assay | Purified human α1β1 integrin | 1.9 | |

| Azemiopsin | Cell adhesion assay | Human umbilical vein endothelial cells (HUVECs) on collagen IV | 3.2 | |

| Azemiopsin | Surface Plasmon Resonance (SPR) | Recombinant human α1 I-domain | 2.8 |

Detailed Experimental Protocols

The characterization of KQAGDV and its homologs involves a series of well-established experimental procedures.

Peptide Synthesis and Purification

Synthetic KQAGDV peptide is typically produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Integrin-Ligand Binding Assays

A common method to quantify the binding affinity of peptides like KQAGDV to integrins is a solid-phase binding assay.

Experimental Workflow:

-

Coating: 96-well microtiter plates are coated with a solution of collagen type IV (a natural ligand for α1β1 integrin) overnight at 4°C.

-

Blocking: The remaining protein-binding sites on the plate are blocked with a solution of bovine serum albumin (BSA).

-

Incubation: Purified α1β1 integrin is pre-incubated with varying concentrations of the KQAGDV peptide.

-

Binding: The integrin-peptide mixture is added to the collagen-coated wells and incubated to allow for binding.

-

Washing: Unbound integrin and peptide are removed by washing the wells with a suitable buffer.

-

Detection: The amount of bound integrin is quantified using a primary antibody against one of the integrin subunits (e.g., anti-β1) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

Analysis: The absorbance is read, and the IC50 value is calculated by plotting the percentage of inhibition against the peptide concentration.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Lys-Gln-Ala-Gly-Asp-Val

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of the hexapeptide Lys-Gln-Ala-Gly-Asp-Val using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed herein cover all stages from resin preparation to final peptide purification and analysis, with a focus on achieving high purity and yield.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support.[1] The Fmoc/tBu strategy is widely adopted due to its milder reaction conditions compared to Boc-based methods.[2] This application note details the synthesis of the hexapeptide this compound, a sequence containing amino acids with reactive side chains requiring appropriate protection to minimize side reactions and ensure the integrity of the final product.

Materials and Reagents

The quality of reagents is critical for a successful synthesis. Ensure all solvents are peptide synthesis grade and reagents are of high purity.

| Reagent | Purpose | Typical Grade/Purity |

| Fmoc-Val-Wang Resin | Solid support for peptide assembly | 100-200 mesh, ~0.4 mmol/g loading |

| Fmoc-Asp(OtBu)-OH | Protected Aspartic Acid | >99% |

| Fmoc-Gly-OH | Protected Glycine | >99% |

| Fmoc-Ala-OH | Protected Alanine | >99% |

| Fmoc-Gln(Trt)-OH | Protected Glutamine | >99% |

| Fmoc-Lys(Boc)-OH | Protected Lysine | >99% |

| HBTU | Coupling Reagent | >99% |

| DIPEA | Base for activation and neutralization | >99.5% |

| Piperidine (B6355638) | Fmoc deprotection agent | >99% |

| DMF | Primary solvent for synthesis | Peptide synthesis grade |

| DCM | Solvent for washing | ACS grade or higher |

| Trifluoroacetic Acid (TFA) | Cleavage and deprotection reagent | >99.5% |

| Triisopropylsilane (TIS) | Scavenger for cleavage | >98% |

| Diethyl Ether (cold) | Peptide precipitation | ACS grade or higher |

| Acetonitrile (ACN) | HPLC mobile phase | HPLC grade |

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound on a 0.1 mmol scale. These values are estimates and can vary based on the efficiency of each step.

| Parameter | Theoretical Value | Expected Experimental Value | Notes |

| Initial Resin Weight | 250 mg | 250 mg | Assuming a loading of 0.4 mmol/g. |

| Theoretical Final Peptide Weight | 64.6 mg | - | Based on the molecular weight of the peptide (646.7 g/mol ). |

| Crude Peptide Yield | - | 40-55 mg (60-85% yield) | Yield after cleavage and precipitation. |

| Crude Peptide Purity | - | >85% | Determined by analytical RP-HPLC.[3] |

| Final Purified Peptide Yield | - | 13-20 mg (20-30% overall yield) | Yield after preparative RP-HPLC and lyophilization.[4] |

| Final Peptide Purity | - | >98% | Determined by analytical RP-HPLC. |

Experimental Protocols

I. Resin Preparation and Swelling

-

Place 250 mg of Fmoc-Val-Wang resin (0.1 mmol) in a solid-phase synthesis vessel.

-

Add 5 mL of DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF from the vessel.

II. Fmoc-SPPS Cycles

The following cycle of deprotection and coupling is repeated for each amino acid in the sequence, starting from Aspartic Acid and ending with Lysine.

A. Fmoc Deprotection

-

Add 5 mL of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step once more for 5 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

B. Amino Acid Coupling (HBTU Activation)

-

In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in 2 mL of DMF.

-

Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.[5]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

-